CA Inhibition Compared to Active N-(4-Sulfamoylphenyl)amide Anticonvulsants
In a standardized stopped-flow CO2 hydration assay, 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide demonstrated negligible inhibition of recombinant human carbonic anhydrase isoforms II, IX, and XII, with Ki values exceeding 100,000 nM in all cases [1]. This constitutes a >10,000-fold loss of potency compared to classical sulfonamide CA inhibitors like acetazolamide (Ki typically 5-10 nM for CA II). Furthermore, the compound drastically contrasts with structurally related N-(4-sulfamoylphenyl)butyramides, which have demonstrated robust anticonvulsant activity in MES seizure models (ED50 = 7.6–9.9 mg/kg) and protective indices (PI = 50.5–65.7), suggesting CA inhibition as a contributing mechanism [2]. The specific 2,6-dimethylphenoxyacetamide motif uniquely abrogates CA affinity.
| Evidence Dimension | Carbonic Anhydrase (hCA II) Inhibition Potency |
|---|---|
| Target Compound Data | Ki > 100,000 nM |
| Comparator Or Baseline | Reference compounds: Acetazolamide (Ki ~ 5-10 nM for hCA II); Active N-(4-sulfamoylphenyl)butyramides (ED50 = 7.6 mg/kg, PI = 65.7 in MES model) |
| Quantified Difference | >10,000-fold less potent than acetazolamide for hCA II; lacks the in vivo anticonvulsant efficacy observed in active butyramide analogs. |
| Conditions | Recombinant human CA II, IX, XII; stopped-flow CO2 hydration assay; phenol red indicator; 10 min preincubation. |
Why This Matters
For researchers needing a validated negative control for sulfonamide-based CA inhibition assays, this compound provides a structurally matched, inactive baseline that controls for non-specific sulfonamide effects.
- [1] BindingDB. BDBM50517109 (CHEMBL4447236): Affinity data for human CA II, IX, and XII. View Source
- [2] Yogeeswari, P., et al. (2010). Syntheses and evaluation of anticonvulsant profile and teratogenicity of novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide. J Med Chem, 53(10), 3956-3968. View Source
